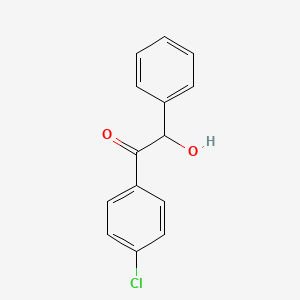

4-Chlorobenzoin

描述

Classification within Alpha-Hydroxyketone Chemistry

4-Chlorobenzoin is classified as an α-hydroxyketone. This functional group arrangement, where a hydroxyl group is attached to the carbon atom adjacent to a carbonyl group, is a key feature of its chemical behavior. The benzoin (B196080) condensation, a classic organic reaction, is a primary route for the synthesis of α-hydroxyketones, involving the coupling of two aldehydes. In the case of this compound, this would typically involve the condensation of benzaldehyde (B42025) and 4-chlorobenzaldehyde (B46862). The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the electronic properties of the α-hydroxyketone moiety, distinguishing its reactivity from that of the parent compound, benzoin.

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis is multifaceted. It serves as a versatile intermediate in the preparation of more complex molecules. For instance, it can be used as a ligand in the synthesis of luminescent lanthanide complexes and to prepare organotin(IV) chlorobenzoates. chemdad.comsigmaaldrich.com

Research has also explored the photocatalytic degradation of 4-chlorobenzoic acid, a related compound, which underscores the interest in the environmental fate and transformation of chlorinated aromatic compounds. acs.orgnih.govmdpi.comiwaponline.comnih.gov Studies have investigated the use of titanium dioxide (TiO2) as a photocatalyst in these degradation processes. iwaponline.comnih.gov The efficiency of photocatalytic degradation can be influenced by factors such as the type and loading of the catalyst, the initial concentration of the contaminant, and the pH of the solution. mdpi.comiwaponline.com

Data and Properties of this compound

The physical and chemical properties of this compound are crucial for its application in various chemical processes.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Melting Point | 84-86 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone |

Note: The data in this table is compiled from various chemical suppliers and databases and may have slight variations.

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Reveals the carbon skeleton of the compound. spectrabase.combmrb.io |

| IR Spectroscopy | Identifies the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups. nist.gov |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. nist.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUKKJIDPMMCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543509 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-18-0 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobenzoin

Established Synthetic Pathways

The formation of 4-chlorobenzoin primarily occurs through the benzoin (B196080) condensation of two molecules of 4-chlorobenzaldehyde (B46862). This carbon-carbon bond-forming reaction can be achieved through several catalytic systems.

Catalyzed Reactions (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the benzoin condensation, offering an alternative to traditional cyanide catalysts. semanticscholar.orgchimicatechnoacta.ru The catalytic cycle, as proposed by Breslow, involves the deprotonation of an azolium salt precursor to form the active NHC. semanticscholar.orgacs.org This carbene then attacks the carbonyl carbon of an aldehyde, leading to the formation of a key nucleophilic intermediate known as the Breslow intermediate. acs.org This intermediate then reacts with a second aldehyde molecule to yield the α-hydroxyketone product, this compound. acs.org

Various NHC catalysts have been employed for the synthesis of this compound. For instance, chiral triazolium salts have been used to catalyze the asymmetric benzoin condensation, aiming for high enantioselectivity. sciengine.com The development of bifunctional NHCs, which incorporate a hydroxyl group, has also been explored to improve reaction outcomes. sciengine.com

A review of advancements in NHC catalysis for benzoin reactions highlights the evolution from early catalysts like vitamin B1 (thiamine) to more sophisticated triazolium and imidazolium (B1220033) salts that offer better yields and stereocontrol. semanticscholar.orgchimicatechnoacta.ru

Table 1: N-Heterocyclic Carbene Catalyzed Synthesis of this compound This table presents data from various studies on the NHC-catalyzed benzoin condensation of 4-chlorobenzaldehyde.

| NHC Precursor/Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Triazolium Salt 3a | t-BuOK | THF | 49 | 98 | sciengine.com |

| Chiral Bifunctional NHC 4a | t-BuOK | THF | 62 | 94 | sciengine.com |

| N,N-dimethylbenzimidazolium iodide | NaOH | Water | 60 | N/A |

Data for the N,N-dimethylbenzimidazolium iodide catalyzed reaction is not explicitly available in the provided search results but is mentioned as a green chemistry approach.

Reagent-Based Syntheses (e.g., from 4-Chlorobenzaldehyde)

The classic method for synthesizing benzoins, including this compound, is the cyanide-catalyzed benzoin condensation of the corresponding aldehyde. researchgate.netorganic-chemistry.org This reaction involves the use of a cyanide salt, such as potassium cyanide, in an alcoholic solvent. researchgate.netchalmers.se The cyanide ion acts as a catalyst by attacking the carbonyl carbon of 4-chlorobenzaldehyde, forming a cyanohydrin intermediate. organic-chemistry.orgchegg.com This intermediate facilitates the umpolung (polarity reversal) of the carbonyl carbon, allowing it to act as a nucleophile and attack a second molecule of 4-chlorobenzaldehyde. Subsequent rearrangement and elimination of the cyanide catalyst yield this compound. organic-chemistry.org

While effective, the use of highly toxic cyanide salts is a significant drawback of this method. chalmers.se Research has indicated that the reaction of 4-chlorobenzaldehyde in the presence of potassium cyanide can be challenging due to the electronic effects of the chloro group. chalmers.se

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound. chalmers.sersc.orgresearchgate.net These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and minimizing waste. chalmers.se

One significant advancement is the use of water as a solvent for the benzoin condensation. rsc.orgresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to traditional organic solvents. researchgate.net The NHC-catalyzed benzoin condensation of 4-chlorobenzaldehyde has been successfully carried out in water, demonstrating the viability of this green approach.

Solvent-free reaction conditions represent another important green synthetic strategy. rsc.orgchemistrydocs.comjocpr.com Performing reactions without a solvent can reduce waste, simplify purification processes, and in some cases, enhance reaction rates. chemistrydocs.com The benzoin condensation of 4-chlorobenzaldehyde has been reported to proceed under solvent-free conditions, often with the aid of a recyclable catalyst like N,N-dimethylbenzimidazolium iodide.

The use of recyclable catalysts is a key aspect of green chemistry. chalmers.se N-heterocyclic carbenes, particularly those based on imidazolium salts, have been shown to be effective and recyclable catalysts for the benzoin condensation, further enhancing the green credentials of this synthetic route. chalmers.se

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and, in the case of asymmetric synthesis, the enantioselectivity of the this compound product. Key factors that are typically investigated include the choice of catalyst, base, solvent, temperature, and reaction time. sciengine.com

In the context of NHC-catalyzed benzoin condensation, studies have systematically varied these parameters to achieve the best outcomes. For example, in the enantioselective synthesis of this compound, different chiral triazolium salt catalysts and bases were screened. sciengine.com It was found that the combination of a specific bifunctional NHC catalyst with a suitable base and a non-polar solvent like n-hexane could lead to high yields and excellent enantiomeric excess. sciengine.com The precipitation of the product from the non-polar solvent was hypothesized to drive the reaction towards higher conversion. sciengine.com

The optimization process often involves a step-wise approach, where one parameter is varied while others are kept constant to determine its effect on the reaction. d-nb.info This systematic approach allows for the identification of the optimal set of conditions for a given synthetic transformation.

Table 2: Optimization of Enantioselective Benzoin Condensation of Benzaldehyde (B42025) (Model Reaction) This table illustrates a typical optimization process for a similar reaction, highlighting the impact of different catalysts and solvents on yield and enantioselectivity.

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 3a | t-BuOK | THF | 49 | 98 |

| 2 | 4a | t-BuOK | THF | 62 | 94 |

| 3 | 4b | t-BuOK | THF | 71 | 96 |

| 4 | 4c | t-BuOK | THF | 76 | 99 |

| 5 | 4c | KHMDS | THF | 55 | 98 |

| 6 | 4c | t-BuOK | Dioxane | 65 | 99 |

| 7 | 4c | t-BuOK | n-Hexane | 75 | >99 |

This data is from a study on the enantioselective benzoin condensation of benzaldehyde, serving as a model for the optimization of similar reactions involving substituted benzaldehydes like 4-chlorobenzaldehyde. sciengine.com

Information on "this compound" is Not Available in Existing Scientific Literature

Following a comprehensive search of available scientific and chemical literature, it has been determined that there is a significant lack of specific information regarding the chemical compound This compound . As a result, it is not possible to generate a detailed article on its reaction mechanisms and chemical transformations as per the requested outline.

The search for "this compound" consistently yielded results for a different, though similarly named, compound: 4-Chlorobenzoic acid . These two substances are structurally and chemically distinct:

This compound is an alpha-hydroxy ketone, a derivative of benzoin. Its structure consists of a two-carbon backbone with a hydroxyl group and a ketone group, attached to two phenyl rings, one of which bears a chlorine atom at the 4-position.

4-Chlorobenzoic acid is a carboxylic acid derivative of benzene (B151609). Its structure consists of a benzene ring substituted with a carboxylic acid group and a chlorine atom.

The chemical reactivity of these two compounds would be fundamentally different due to their distinct functional groups. For instance, the oxidative and reductive transformations, as well as the nucleophilic and electrophilic reactivity, of an alpha-hydroxy ketone (this compound) would involve reaction pathways, intermediates, and byproducts that are entirely different from those of a carboxylic acid (4-Chlorobenzoic acid).

While extensive research exists for 4-Chlorobenzoic acid, covering its role as a metabolite, its use in synthesis, and its own chemical transformations, this information cannot be substituted to describe this compound without being scientifically inaccurate.

Therefore, the requested article focusing solely on the chemical transformations of this compound cannot be provided at this time due to the absence of relevant research findings in the public domain.

Reaction Mechanisms and Chemical Transformations of 4 Chlorobenzoin

Isomerization and Stereochemical Studies

Stereochemistry: The molecular structure of 4-Chlorobenzoin, which is 2-hydroxy-2-(4-chlorophenyl)-1-phenylethan-1-one, lacks a chiral center in its ground state. The carbon atom bonded to the hydroxyl group is attached to two identical phenyl groups in benzoin (B196080) itself, but in this compound, one is a phenyl group and the other is a 4-chlorophenyl group. However, the adjacent carbon is part of a carbonyl group. Therefore, the key alpha-carbon (bearing the hydroxyl group) is bonded to four different groups: a hydroxyl group, a hydrogen atom, a phenyl group, and a 4-chlorobenzoyl group. This configuration makes the molecule chiral.

Despite its chirality, specific stereochemical studies, such as the resolution of its enantiomers or detailed analysis of its optical activity, are not extensively documented. Related compounds, such as 4-chlorobenzoic anhydride (B1165640) and various substituted chlorobenzoic acids, are noted as being achiral. nih.govchem-space.comchem-space.com

Isomerization: Isomerization involves the transformation of a molecule into an isomer with the same molecular formula but a different arrangement of atoms. For this compound, several types of isomerization can be considered theoretically.

Tautomerism: As a keto-alcohol, this compound can theoretically exhibit keto-enol tautomerism. The enol form would be (Z)-2-hydroxy-1-(4-chlorophenyl)-2-phenyl-ethen-1-ol. This equilibrium is a fundamental aspect of its reactivity.

Photochemical Isomerization: Aromatic ketones are known to undergo photochemical reactions. researchgate.net Upon irradiation with UV light, molecules like this compound could potentially undergo rearrangements. researchgate.netpitt.edu Studies on related compounds, such as 2-chlorobenzoic acid, have shown that UV irradiation can induce isomerization to less stable forms. acs.org While direct studies on this compound are scarce, it is plausible that it could undergo photochemical rearrangements, such as photo-Fries type reactions or other bond-cleavage and re-formation pathways. scispace.com

Catalytic Isomerization: Certain catalysts can promote the isomerization of organic compounds. For instance, palladium catalysts have been used to isomerize olefin derivatives of chlorobenzoic acids. nih.gov Acid-catalyzed rearrangements are also a possibility, given the presence of the ketone and alcohol functional groups. researchgate.net

Currently, detailed research findings specifically documenting the isomerization pathways and stereochemical properties of this compound are not widely available.

Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics exclusively for this compound are not extensively reported in the available scientific literature. To understand its potential reactivity and energy profile, data from the closely related compound, 4-chlorobenzoic acid (4-CBA), is often used as a reference point, although it must be noted that the reactivity will not be identical due to the different functional groups.

Reaction Kinetics: Kinetic studies on related molecules provide insights into how this compound might behave. For example, the enzymatic reactions involving 4-chlorobenzoate (B1228818) have been studied in detail. The reaction rates for the adenylation and thioesterification of 4-chlorobenzoate are reported to be 135 s⁻¹ and 100 s⁻¹, respectively. nih.gov In other studies, the oxidation of p-chlorobenzoic acid by dichromate was found to follow pseudo-first-order kinetics. tsijournals.com Kinetic models have also been developed for the biodegradation of chlorobenzoates by various microorganisms. researchgate.net

Thermodynamics: Thermodynamic data helps in understanding the stability and energy changes during reactions. For the related 4-chlorobenzoic acid, extensive thermodynamic studies have been conducted. nih.gov Key thermodynamic parameters have been determined, though it is crucial to reiterate that these values are for 4-chlorobenzoic acid, not this compound. chemeo.comresearchgate.net For example, the enthalpy of solution for a derivative, 4-chloro-3,5-dinitrobenzoic acid, was found to be 23.2 ± 2.5 kJ/mol. conicet.gov.ar

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its kinetic and thermodynamic properties cannot be generated at this time. Research in these specific areas would be necessary to populate such tables accurately.

Derivatives and Analogues of 4 Chlorobenzoin

Synthesis of Novel 4-Chlorobenzoin Derivatives

The synthesis of derivatives based on the this compound structure often begins with 4-chlorobenzoic acid. mdpi.comnih.gov A variety of synthetic routes are employed to introduce different functional groups and build more complex molecular architectures.

One common strategy involves the conversion of 4-chlorobenzoic acid into more reactive intermediates. For instance, it can be transformed into ethyl 4-chlorobenzoate (B1228818), which then serves as a precursor for creating compounds like 4-chlorobenzoylhydrazide. nih.gov This hydrazide can be further cyclized to form heterocyclic derivatives, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov This thiol intermediate is then amenable to reactions with various electrophiles to produce a diverse array of N-aryl/aralkyl derivatives. nih.gov Another approach involves the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) from 4-chlorobenzoic acid through a six-step process that includes esterification, hydrazination, salt formation, and cyclization. mdpi.com This intermediate can be converted into a sulfonyl chloride, which subsequently reacts with amines to yield sulfonamide derivatives. mdpi.com

The following table summarizes the synthesis of some novel derivatives starting from 4-chlorobenzoic acid:

| Starting Material | Key Intermediate(s) | Final Product Class | Reference |

|---|---|---|---|

| 4-Chlorobenzoic acid | Ethyl 4-chlorobenzoate, 4-Chlorobenzoylhydrazide, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | nih.gov |

Structure-Reactivity Relationships in Substituted Benzoins

The reactivity of substituted benzoins is significantly influenced by the nature and position of substituents on the aromatic rings. These relationships can often be quantified and predicted using principles of physical organic chemistry, such as the Hammett equation. libretexts.orglibretexts.org The Hammett equation provides a framework for understanding how electronic effects of substituents (both inductive and resonance) impact reaction rates and equilibria. libretexts.orgdalalinstitute.com

Substituents are assigned a substituent constant (σ), which reflects their electron-donating or electron-withdrawing character. libretexts.org Electron-withdrawing groups, such as a nitro group, generally have positive σ values and tend to increase the acidity of benzoic acids and the rates of reactions where negative charge is developed in the transition state. libretexts.org Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, have negative σ values and decrease acidity and reaction rates under similar conditions. libretexts.org

The position of the substituent (ortho, meta, or para) is also crucial. While the Hammett equation works well for meta and para substituents, ortho substituents often exhibit "proximity effects" that can be both polar and steric in nature, leading to deviations from the expected linear free-energy relationships. libretexts.org

Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles have provided detailed insights into these structure-reactivity correlations. rsc.org For example, in the reaction of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles, Hammett plots can show intersecting straight lines, while Yukawa-Tsuno plots, which account for resonance effects, are linear. rsc.org The magnitude of the reaction constant (ρ) in these correlations indicates the sensitivity of the reaction to substituent effects. rsc.org A large ρ value suggests a significant development of charge in the transition state. rsc.org

The following table illustrates the general effect of substituents on the reactivity of benzene (B151609) derivatives:

| Substituent Type | Effect on Acidity of Benzoic Acid | Effect on Rate of Nucleophilic Acyl Substitution | Reference |

|---|---|---|---|

| Electron-withdrawing (e.g., -NO₂) | Increases | Increases | libretexts.org |

Design of Functionalized this compound Analogues

The design of functionalized analogues of this compound is driven by the goal of creating molecules with specific properties for various applications. This process often involves the strategic introduction of functional groups to modulate the electronic, steric, and physicochemical properties of the parent compound.

One approach to functionalization is through regioselective metalation. For instance, 4-halobenzoic acids can be subjected to ortho-lithiation, allowing for the introduction of various electrophiles at a specific position on the benzene ring. researchgate.net This method has been successfully used to synthesize building blocks for heterocyclic ring systems. researchgate.net

Another strategy involves the use of 4-chlorobenzoic acid as a starting material for the synthesis of more complex structures. For example, it can be incorporated into the synthesis of 1,3-benzoxazin-4-ones, which are important scaffolds in medicinal chemistry and materials science. mdpi.com The synthesis can proceed through the formation of an amide from anthranilic acid, which is a key step in the transformation. mdpi.com

The design process also considers the potential for noncovalent interactions, which can influence the supramolecular assembly and crystal packing of the final compounds. mdpi.comresearchgate.net The position of the chloro-substituent on the phenyl ring, for instance, can play a role in the supramolecular chemistry of the resulting derivatives. mdpi.comresearchgate.net

The following table outlines some strategies for designing functionalized analogues:

| Design Strategy | Approach | Potential Application | Reference |

|---|---|---|---|

| Regioselective Functionalization | Ortho-lithiation of 4-chlorobenzoic acid followed by reaction with electrophiles. | Synthesis of heterocyclic building blocks. | researchgate.net |

| Scaffold Elaboration | Use of 4-chlorobenzoic acid in the synthesis of fused heterocyclic systems like benzoxazin-4-ones. | Development of biologically active compounds and functional materials. | mdpi.com |

Spectroscopic and Advanced Analytical Characterization of 4 Chlorobenzoin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chlorobenzoin, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide distinct and complementary data.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals the chemical environment of each proton. Key signals include those for the aromatic protons and the methine and hydroxyl protons of the benzoin (B196080) core.

In a typical ¹H NMR spectrum in DMSO-d₆, the aromatic protons of the unsubstituted phenyl ring and the 4-chlorophenyl ring appear as multiplets in the range of δ 7.2-8.0 ppm. The protons on the 4-chlorophenyl ring often present as two distinct doublets due to the influence of the chlorine atom. The methine proton (-CH(OH)-) and the hydroxyl proton (-OH) give rise to characteristic signals whose chemical shifts can be influenced by solvent and concentration. For instance, in DMSO-d₆, the hydroxyl proton may appear as a broad singlet.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| Aromatic (unsubstituted ring) | 7.2 - 7.6 | Multiplet |

| Aromatic (4-chlorophenyl ring) | 7.4 - 7.9 | Multiplet (often two doublets) |

| Methine (-CH(OH)-) | ~6.0 | Doublet |

| Hydroxyl (-OH) | Variable (e.g., ~5.8) | Doublet (can be broad) |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific isomeric form.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region, around 195-200 ppm. The carbon bearing the hydroxyl group (-CH(OH)-) appears in the range of 70-80 ppm. Aromatic carbons resonate in the 125-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 200 |

| Methine (-CH(OH)-) | 70 - 80 |

| Aromatic (C-Cl) | ~138 |

| Aromatic (other) | 127 - 135 |

| Aromatic (quaternary) | 130 - 142 |

Note: Values are approximate and can be influenced by the solvent and substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O). The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, between 700 and 800 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) | C=O stretch | 1670 - 1690 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | C-Cl stretch | 700 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. massbank.euufz.de It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₁₄H₁₁ClO₂). A characteristic feature of chlorine-containing compounds is the presence of an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. chegg.com

Common fragmentation pathways for this compound would involve the cleavage of the bond between the carbonyl group and the adjacent methine carbon, leading to the formation of benzoyl and 4-chlorobenzoyl cations. The loss of a water molecule from the molecular ion is also a possible fragmentation pathway. Key fragment ions would include the 4-chlorobenzoyl cation (m/z 139/141) and the benzoyl cation (m/z 105). chegg.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 246/248 | [C₁₄H₁₁ClO₂]⁺ (Molecular Ion) |

| 139/141 | [C₇H₄ClO]⁺ (4-Chlorobenzoyl cation) |

| 111/113 | [C₆H₄Cl]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings. It would also show how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the chlorine atom. For instance, molecules might form dimers or extended networks through hydrogen bonds. nih.goviucr.orgnih.gov The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. nih.govpsu.eduresearchgate.net A spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. nih.gov

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is employed. sielc.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent or a gradient of solvents. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. The choice of eluent is critical for achieving good separation. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₄H₁₁ClO₂, this analysis provides the percentage composition of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). These experimentally determined values are then compared with the theoretically calculated percentages to confirm the purity and empirical formula of the synthesized compound.

Research findings have reported both the calculated (theoretical) and found (experimental) values for the elemental composition of this compound. The theoretical percentages are derived from the compound's molecular formula and the atomic masses of its constituent elements. scbt.comwiley-vch.de Experimental values are obtained through combustion analysis or other quantitative analytical methods.

Several studies have presented elemental analysis data for this compound, demonstrating a high degree of correlation between the theoretical and observed values. For instance, one study reported calculated values of C, 68.16%; H, 4.49%; Cl, 14.37%; and O, 12.97%. The experimentally found values were C, 68.18%; H, 4.47%; Cl, 14.35%; and O, 12.99%. researchgate.net Another analysis found C, 68.12% and H, 4.69%, which are in close agreement with the calculated values of C, 68.16% and H, 4.49%. fu-berlin.de A further study reported found values of C, 67.98% and H, 4.63%, which are also consistent with the theoretical percentages. rsc.org This close agreement between the calculated and found values serves to verify the molecular formula of this compound.

The data from these analyses are summarized in the interactive table below, allowing for a direct comparison of the theoretical and various experimentally determined elemental compositions.

Table 1: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Finding 1) researchgate.net | Experimental % (Finding 2) fu-berlin.de | Experimental % (Finding 3) rsc.org | Experimental % (Finding 4) wiley-vch.de |

|---|---|---|---|---|---|

| Carbon (C) | 68.16 | 68.18 | 68.12 | 67.98 | 68.27 |

| Hydrogen (H) | 4.49 | 4.47 | 4.69 | 4.63 | 4.37 |

| Chlorine (Cl) | 14.37 | 14.35 | - | - | 14.32 |

Computational and Theoretical Chemistry Studies of 4 Chlorobenzoin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org DFT methods calculate the electron density of a system to determine its energy and other properties. researchgate.net Studies on similar aromatic ketones and substituted benzoic acids frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to optimize molecular geometries and predict vibrational frequencies. researchgate.netnih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Typical Data from HOMO-LUMO Analysis:

Energy of HOMO (eV)

Energy of LUMO (eV)

HOMO-LUMO Energy Gap (ΔE in eV)

| Parameter | Value |

|---|---|

| EHOMO (eV) | Data not available in specific studies on 4-Chlorobenzoin |

| ELUMO (eV) | Data not available in specific studies on this compound |

| Energy Gap (ΔE) (eV) | Data not available in specific studies on this compound |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular conformation, crystal packing, and biological activity. nih.goviaea.org The NCI analysis method, based on electron density and its derivatives, helps to identify and visualize these weak interactions in real space. researchgate.net Isosurfaces are generated and colored to distinguish between stabilizing interactions (like hydrogen bonds, shown in blue) and destabilizing steric clashes (shown in red). researchgate.net For this compound, NCI analysis could elucidate intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as well as other weak interactions involving the aromatic rings and the chlorine atom, which would influence its conformational preferences. acs.orgacs.org Detailed NCI plots and analyses specific to this compound are not presently available in published research.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, identifying intermediate structures, and calculating the energy of transition states. researchgate.net This modeling provides insights into reaction mechanisms and kinetics. For instance, DFT calculations have been used to study the mechanism of the benzoin (B196080) condensation, the reaction often used to synthesize benzoin and its derivatives. researchgate.netresearchgate.net Similarly, the reduction of benzoin has been computationally modeled to rationalize the stereoselectivity of the reaction. acs.orgacs.org Such studies typically involve locating the transition state structures and calculating the activation energy barriers for each step. While these studies provide a framework for understanding reactions involving the benzoin core, specific modeling of reaction pathways starting from or leading to unique products from this compound has not been detailed in the available literature.

Spectroscopic Property Prediction

DFT and other ab initio methods can accurately predict various spectroscopic properties, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov Theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands. nih.gov Likewise, predicted NMR spectra, after appropriate scaling, can be compared with experimental data to confirm molecular structures. chemicalbook.com While experimental spectral data for this compound exists, specific computational studies aimed at predicting and interpreting its IR and NMR spectra are not found in the surveyed literature. For the related compound, p-chlorobenzoic acid, DFT has been used to calculate harmonic vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Example of Predicted vs. Experimental Data Table (Hypothetical for this compound):

| Spectroscopic Data | Theoretical Value | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch, cm-1) | Data not available | ~1680 cm-1 (Typical range) |

| 13C NMR (C=O, ppm) | Data not available | ~198 ppm (Typical range) |

| 1H NMR (OH, ppm) | Data not available | Variable |

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. lumenlearning.comlibretexts.org For a molecule like this compound, key conformational degrees of freedom include the rotation around the C-C bond connecting the carbonyl group and the chiral center, as well as the orientation of the hydroxyl group. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to locate energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. mdpi.com Studies on the parent compound, benzoin, have explored its conformational potential energy surface to understand how intramolecular hydrogen bonding between the hydroxyl and carbonyl groups leads to thermodynamically favorable conformers. acs.org This hydrogen bonding can create a stable five-membered ring-like structure. acs.org A similar analysis for this compound would reveal the most stable three-dimensional structures and provide insight into how the chlorine substituent affects its conformational preferences, but such specific studies are not available in the reviewed literature.

Applications of 4 Chlorobenzoin in Advanced Materials and Organic Synthesis

Utilization in Nanomaterial Synthesis (e.g., Copper Nanowires)

The synthesis of one-dimensional metal nanostructures, such as copper nanowires (CuNWs), is a significant area of materials science due to their potential applications in transparent conductors, electronics, and sensors. berkeley.edu The formation of these nanowires often relies on reducing agents that can be tuned to control the reaction kinetics and morphology of the resulting nanomaterials.

Benzoin (B196080) and its derivatives have been investigated as a class of reducing agents that are activated by heat to produce free radicals, which then reduce metal salts to form metallic nanowires. berkeley.edu The reducing power of these molecules can be adjusted by adding functional groups to their benzene (B151609) rings. Research into the synthesis of ultrathin copper nanowires has shown that the position and nature of these functional groups are critical. berkeley.eduescholarship.org

While symmetrically substituted benzoins, such as 4,4'-dichlorobenzoin, are effective reducing agents for the synthesis of CuNWs, the asymmetrically substituted 4-Chlorobenzoin does not facilitate the reduction of copper. berkeley.edu Studies indicate that the asymmetrical structure of this compound makes the homolytic cleavage of the bond to form the necessary radical species unfavorable. berkeley.edu Consequently, radicals are not the primary products, and the reduction of copper ions does not occur under typical reaction conditions. This finding underscores the high degree of structural specificity required for reducing agents in the controlled synthesis of nanomaterials.

Efficacy of Benzoin Derivatives in Copper Nanowire Synthesis

| Reducing Agent | Symmetry | Observed Outcome in Cu(II) Reduction | Reference |

|---|---|---|---|

| Benzoin | Asymmetrical | Effective reduction, CuNWs formed | berkeley.edu |

| 4,4'-Dichlorobenzoin | Symmetrical | Effective reduction, CuNWs formed | berkeley.edu |

| This compound | Asymmetrical | No reduction of copper observed | berkeley.eduescholarship.org |

| 4,4'-Dimethoxybenzoin | Symmetrical | Effective reduction, CuNWs formed | berkeley.edu |

Role as a Building Block in Heterocyclic Compound Synthesis (e.g., Pyrroles)

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. Pyrroles, in particular, are core structures in many biologically active molecules. This compound has been utilized as a key starting material in the synthesis of complex, polysubstituted pyrroles.

A notable example is the catalyst-free, three-component reaction for synthesizing functionalized pyrroles. In this method, this compound reacts with a 1,3-dicarbonyl compound (like benzoylacetone) and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to construct the pyrrole (B145914) ring in a single step. thieme-connect.com This approach is valued for its simplicity and for avoiding the need for a metal catalyst.

Furthermore, the 4-chlorobenzoyl group, which is the core of this compound, is a structural component of more complex pyrrole-containing molecules. For instance, it is present in the major oxidative metabolite of the anti-inflammatory drug zomepirac, 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid. nih.gov The synthesis of this metabolite, starting from a precursor containing the 4-chlorobenzoyl pyrrole framework, highlights the importance of this structural motif in the study of drug metabolism and the synthesis of reference compounds. nih.gov

Components for Catalyst-Free Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 (Ammonia Source) | Product Type | Reference |

|---|---|---|---|---|

| This compound | Benzoylacetone | Ammonium Acetate | Polysubstituted Pyrrole | thieme-connect.com |

Applications in Catalyst Development

In the field of catalyst development, particularly for environmental remediation, it is essential to have model pollutants to test and optimize the efficiency of new catalysts. While this compound itself is not typically a component of catalysts, the closely related compound, 4-chlorobenzoic acid (4-CBA), is widely used for this purpose. smolecule.comiwaponline.com 4-CBA is a persistent organic pollutant, and its degradation is a common benchmark for evaluating the activity of photocatalysts. smolecule.com

Research in photocatalysis often involves developing new materials, such as modified titanium dioxide (TiO₂) or novel dolomite-based catalysts, and assessing their ability to break down harmful organic compounds under light irradiation. iwaponline.comresearchgate.net For example, the effectiveness of newly developed PbS/TiO₂ nano-tubes and modified dolomite (B100054) materials has been demonstrated through their successful degradation of 4-chlorobenzoic acid in aqueous solutions. iwaponline.comresearchgate.net Therefore, 4-chlorobenzoic acid plays an indirect but crucial role in catalyst development by serving as a standard substrate for performance evaluation.

Catalysts Evaluated Using 4-Chlorobenzoic Acid (4-CBA) as a Model Pollutant

| Catalyst System | Application | Role of 4-CBA | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Photocatalytic water purification | Model pollutant for degradation studies | smolecule.comiwaponline.com |

| Dolomite-based catalyst (D800/CaD800) | Photocatalytic degradation of chlorinated phenols | Mentioned as a related model pollutant | iwaponline.com |

| PbS/TiO₂ nano-tubes | Visible light driven photocatalysis | Target pollutant for purification | researchgate.net |

Development of Novel Organic Reactions Employing this compound

The development of novel organic reactions is fundamental to advancing chemical synthesis. While reactions involving this compound directly are specific, its derivative 4-chlorobenzoic acid is employed in several innovative synthetic strategies.

One significant advancement is the one-step synthesis of 1,3,4-oxadiazoles through a sequential copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction. nih.gov In this multicomponent reaction, 4-chlorobenzoic acid was used as a model acidic substrate to react with an amine and an isocyanide, ultimately forming a highly functionalized heterocyclic product. nih.gov This method is notable for its efficiency in constructing complex molecules from simple precursors in a single operation.

Another area of development is in materials science, where 4-chlorobenzoic acid has been used to synthesize novel organic crystals with nonlinear optical (NLO) properties. researchgate.netresearchgate.net An adduct compound formed between 2-amino-5-nitropyridine (B18323) and 4-chlorobenzoic acid resulted in a new single crystal with significant third-order nonlinear optical susceptibility, making it a candidate for applications in photonics and optoelectronics. researchgate.netresearchgate.net This demonstrates the use of 4-chlorobenzoic acid in creating new functional materials through cocrystallization, a modern approach in crystal engineering.

Novel Reactions Employing 4-Chlorobenzoic Acid

| Reaction Name/Type | Reactants Including 4-CBA | Product Class | Significance | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction | N-isocyanimine triphenylphosphorane, 4-bromo-N,N-dimethylaniline, 4-chlorobenzoic acid | 1,3,4-Oxadiazoles | One-step construction of a complex heterocycle | nih.gov |

| Cocrystallization / Adduct Formation | 2-amino-5-nitropyridine, 4-chlorobenzoic acid | Organic Single Crystal | Creation of a new material with NLO properties | researchgate.netresearchgate.net |

Environmental Fate and Degradation Studies of Chlorinated Benzoins

Biodegradation Pathways

No studies were identified that detail the microbial breakdown of 4-Chlorobenzoin. Research would be needed to isolate and identify microorganisms capable of utilizing this compound as a carbon source. This would involve elucidating the specific enzymatic pathways, metabolic intermediates, and the conditions that favor its biodegradation.

Photolytic and Chemical Degradation Mechanisms

There is a lack of specific data on the photolytic and chemical degradation of this compound. For other chlorinated aromatic compounds, photolysis can involve the cleavage of the carbon-chlorine bond or transformation of other parts of the molecule under the influence of light. Chemical degradation could occur through reactions with other environmental substances. However, the specific reaction kinetics, degradation products, and influencing factors (such as pH and the presence of other chemicals) for this compound are not documented in the available literature.

Until dedicated research on this compound is conducted and published, a thorough and scientifically accurate article on its environmental fate and degradation cannot be provided.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 4-Chlorobenzoin, and how can its purity be validated?

- Answer : this compound is typically synthesized via condensation reactions involving 4-chlorobenzaldehyde derivatives. A common approach includes the benzoin condensation under basic or nucleophilic catalysis. Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC) and spectroscopic characterization. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1661 cm⁻¹), while NMR (δ 8.04–6.37 ppm) and NMR (δ 194.4 for carbonyl) confirm structural integrity . Quantify impurities using GC-MS or elemental analysis.

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Answer : Key properties include melting point, solubility, and stability. Use differential scanning calorimetry (DSC) for thermal analysis. Solubility studies should employ polar/non-polar solvents (e.g., DMSO, ethanol) under controlled temperatures. Stability assessments require accelerated degradation studies (e.g., exposure to light, heat, or humidity) followed by HPLC or TLC to monitor decomposition. Document uncertainties in measurements (e.g., ±0.5°C for melting points) and replicate trials to ensure reliability .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer : this compound serves as a precursor for bioactive molecules, such as thiadiazine derivatives or sydnone-based compounds. Its chlorine substituent enhances lipophilicity, aiding in drug-receptor interactions. Methodologically, researchers functionalize its hydroxyl or carbonyl groups via nucleophilic substitution or redox reactions. For example, coupling with hydrazine derivatives generates hydrazones for antimicrobial screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing this compound derivatives?

- Answer : Contradictions often arise from tautomerism, solvent effects, or impurities. For NMR discrepancies, use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, compare experimental data with computational predictions (DFT calculations). Address impurities via column chromatography or recrystallization, and document all purification steps .

Q. What computational methods are suitable for predicting the reactivity of this compound in synthetic pathways?

- Answer : Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models reaction transition states, while QSPR (Quantitative Structure-Property Relationship) predicts solubility or toxicity. Validate models with experimental kinetic data (e.g., rate constants for hydrolysis). Advanced workflows integrate molecular docking to explore interactions with biological targets .

Q. How can researchers optimize reaction conditions for this compound-based heterocycle synthesis?

- Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, thiadiazine synthesis may require anhydrous conditions and Lewis acid catalysts (e.g., ZnCl2). Monitor reaction progress via in-situ FTIR or LC-MS. Post-optimization, perform scalability tests (mg to g scale) and assess green chemistry metrics (e.g., E-factor) .

Methodological Considerations

Q. How should raw data from this compound studies be managed to ensure reproducibility?

- Answer : Organize raw spectral files (e.g., .jdx for IR, .fid for NMR) in structured databases with metadata (instrument settings, date). Include processed data (e.g., integrals in NMR) in appendices, while critical results (e.g., yield, purity) are in the main text. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for public archiving .

Q. What ethical and safety protocols are critical when handling this compound in the lab?

- Answer : Use fume hoods for synthesis due to potential volatile byproducts. Waste containing chlorinated intermediates must be segregated and disposed via certified hazardous waste services. For in vivo studies, obtain ethics approvals (e.g., IACUC) and include Material Safety Data Sheets (MSDS) in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。